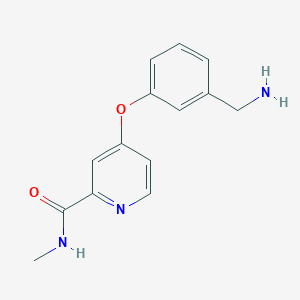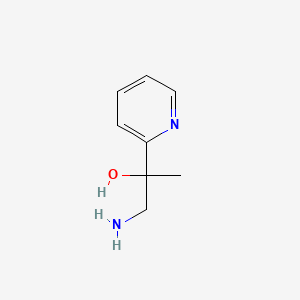
1-Amino-2-(pyridin-2-yl)propan-2-ol
Übersicht
Beschreibung
“1-Amino-2-(pyridin-2-yl)propan-2-ol” is a chemical compound with the molecular formula C8H12N2O .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a propanol group with an amino group . Further structural analysis would require more specific data or experimental results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. It’s known that it’s a solid compound , but more specific properties like melting point, boiling point, and density are not available .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1-Amino-2-(pyridin-2-yl)propan-2-ol: dient als Baustein bei der Synthese von Pyrimidinderivaten, die vielversprechende antifibrotische Aktivitäten gezeigt haben . Diese Verbindungen können die Expression von Kollagen und Hydroxyprolin hemmen, was auf ein Potenzial als neuartige antifibrotische Medikamente hindeutet.
Materialwissenschaften
Diese Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen chemischen Eigenschaften eingesetzt. Beispielsweise kann sie als Ligand in Metallkomplexen fungieren, die als Korrosionsinhibitoren verwendet werden und bei niedrigen Konzentrationen eine hohe Effizienz aufweisen .
Umweltwissenschaften
In Umweltanwendungen wurden Derivate von This compound auf ihre Rolle als antibakterielle Mittel untersucht, was einen potenziellen Ansatz zur Bekämpfung bakterieller Kontamination in verschiedenen Umgebungen bietet .
Biochemie
Die Derivate der Verbindung werden auf ihre biochemische Bedeutung untersucht, insbesondere bei der Synthese von heterocyclischen Verbindungen, die eine Reihe von biologischen Aktivitäten aufweisen, darunter antimikrobielle und Antitumorwirkungen .
Pharmakologie
In der pharmakologischen Forschung ist This compound ein Vorläufer bei der Synthese von Verbindungen mit unterschiedlichen pharmazeutischen Aktivitäten. Seine Derivate wurden auf ihr therapeutisches Potenzial untersucht, insbesondere bei der Behandlung von Fibrose .
Chemieingenieurwesen
Die Verbindung ist im Chemieingenieurwesen von Bedeutung, wo sie bei der Synthese komplexer Moleküle eingesetzt wird. Sie ist an Prozessen wie Dehydratisierung und Thiocarbonyl-Transfer beteiligt, die für die Herstellung von Spezialchemikalien für verschiedene Anwendungen von entscheidender Bedeutung sind .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of hydrogen bonds or ionic interactions, facilitated by the amino and pyridinyl groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles via targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-amino-2-pyridin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11,6-9)7-4-2-3-5-10-7/h2-5,11H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWGNGFJFDXDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



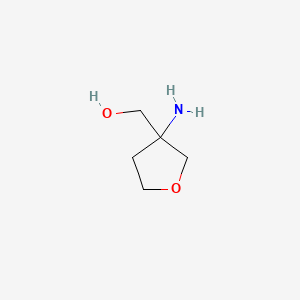
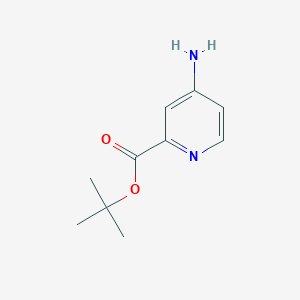

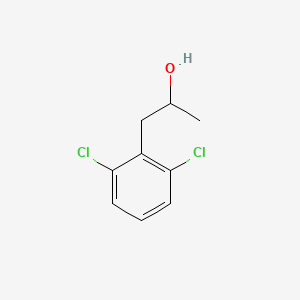
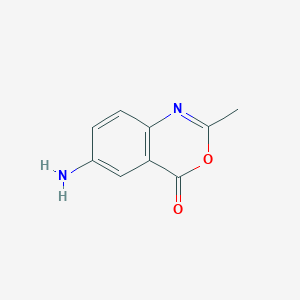
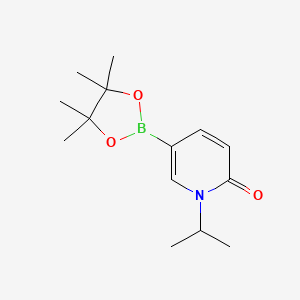

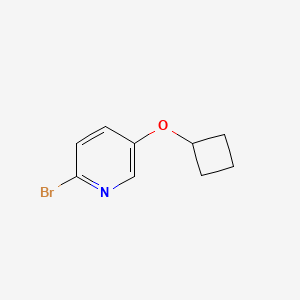

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
![3-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1529760.png)
